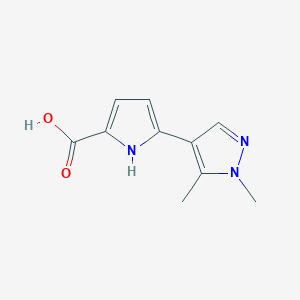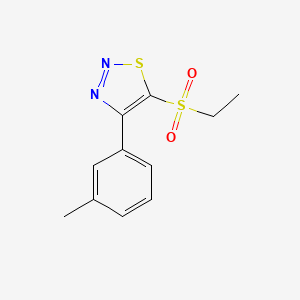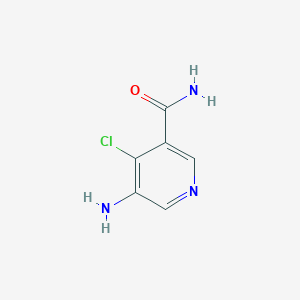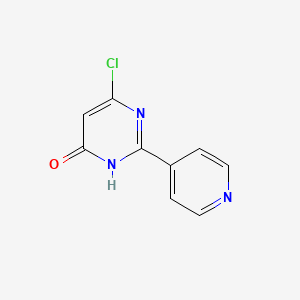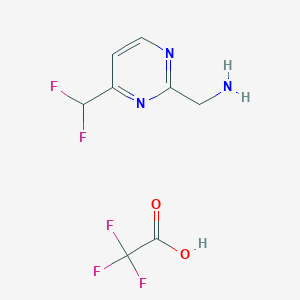
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate is a fluorinated organic compound with the molecular formula C8H8F5N3O2 and a molecular weight of 273.16 g/mol . This compound is used in various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate involves several steps. One common method includes the reaction of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine with trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate is utilized in various scientific research fields:
Wirkmechanismus
The mechanism of action of (4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, its fluorinated structure enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
(4-(Difluoromethyl)pyrimidin-2-yl)methanamine hydrochloride: This compound shares a similar core structure but differs in its counterion, which can affect its solubility and reactivity.
(2-(Difluoromethyl)pyridin-4-yl)methanamine: This compound has a pyridine ring instead of a pyrimidine ring, leading to differences in electronic properties and reactivity.
The uniqueness of this compound lies in its trifluoroacetate counterion, which can enhance its stability and solubility in organic solvents, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C8H8F5N3O2 |
|---|---|
Molekulargewicht |
273.16 g/mol |
IUPAC-Name |
[4-(difluoromethyl)pyrimidin-2-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H7F2N3.C2HF3O2/c7-6(8)4-1-2-10-5(3-9)11-4;3-2(4,5)1(6)7/h1-2,6H,3,9H2;(H,6,7) |
InChI-Schlüssel |
CSIJFELSCXYROT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C(F)F)CN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



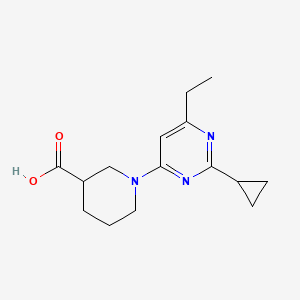
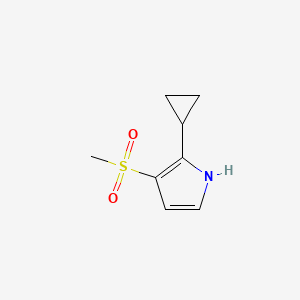
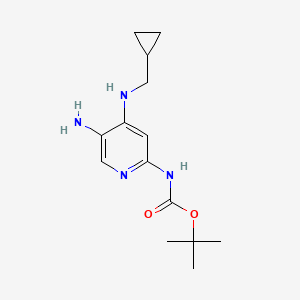
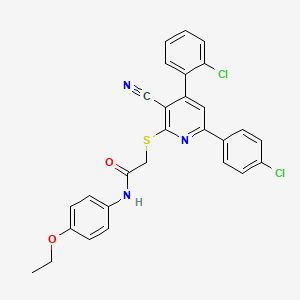

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
